![molecular formula C14H8ClN3O3S B4182471 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B4182471.png)
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide
描述
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide inhibits the B-cell receptor signaling pathway by targeting the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cell malignancies. 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide binds to the active site of BTK and blocks its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and to inhibit the proliferation and survival of these cells. It has also been shown to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which can suppress the anti-tumor immune response.
实验室实验的优点和局限性
One of the advantages of 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has shown some toxicity in nonclinical studies, which will need to be further evaluated in clinical trials.
未来方向
For the development of 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide include the evaluation of its efficacy in clinical trials, particularly in combination with other anti-cancer agents. 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide may also have potential in the treatment of other B-cell disorders, such as autoimmune diseases. Further research is needed to optimize the dosing and administration of 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide and to identify biomarkers that can predict response to treatment.
Conclusion:
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide is a promising therapeutic agent for the treatment of B-cell malignancies. Its specificity for BTK and its ability to modulate the immune microenvironment make it a potentially valuable addition to the current armamentarium of anti-cancer agents. Further research is needed to fully evaluate its safety and efficacy in clinical trials and to identify the optimal dosing and administration regimens.
科学研究应用
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including lymphoma and leukemia. It has been shown to inhibit the growth and survival of B-cell malignancies by targeting the B-cell receptor signaling pathway. 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
属性
IUPAC Name |
3-chloro-6-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-12-10-4-3-9(18(20)21)6-11(10)22-13(12)14(19)17-8-2-1-5-16-7-8/h1-7H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIQIVYAUDLTBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。